Ethylene glycol dinitrate
Overview
Description
Ethylene glycol dinitrate, also known as ethane-1,2-diyl dinitrate, is a colorless to light yellow, oily liquid. It is an explosive compound obtained by nitrating ethylene glycol. This compound is similar to nitroglycerine in both its manufacture and properties, though it is more volatile and less viscous . This compound has a perfect oxygen balance, meaning its ideal exothermic decomposition would completely convert it to low-energy carbon dioxide, water, and nitrogen gas .
Mechanism of Action
Target of Action
Ethylene glycol dinitrate (EGDN) is a secondary explosive . It is similar to nitroglycerine in both manufacture and properties .
Mode of Action
EGDN acts as a strong oxidizing agent . It has a perfect oxygen balance, meaning that its ideal exothermic decomposition would completely convert it to low energy carbon dioxide, water, and nitrogen gas, with no excess unreacted substances .
Biochemical Pathways
It is known that egdn is obtained by nitrating ethylene glycol . The nitration process involves the reaction of ethylene glycol with a mixture of nitric and sulfuric acids .
Pharmacokinetics
It is known that egdn can be absorbed by inhalation, ingestion, and percutaneous absorption . Pulmonary absorption is influenced by the volatility of EGDN .
Result of Action
The primary result of EGDN’s action is its explosive nature. When heated to 114°C or above, it may cause a violent combustion or explosion producing toxic fumes (nitrogen oxides) . It may also decompose explosively from shock, friction, or from a build-up of electrostatic charge that sparks suddenly to ground .
Action Environment
The action of EGDN is influenced by environmental factors. It is more volatile and less viscous than nitroglycerine . Its explosive nature can be triggered by heating, shock, friction, or a sudden discharge of electrostatic charge . Therefore, it must be stored in a cool, ventilated place, away from acute fire hazards and easily oxidized materials .
Biochemical Analysis
Biochemical Properties
Ethylene glycol dinitrate plays a significant role in biochemical reactions due to its ability to release nitric oxide, a physiological signaling molecule that relaxes smooth muscle . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with NADPH-dependent microsomal monooxygenases, leading to the formation of thionitrite esters via a nitrosothiol intermediate . These interactions are crucial for its vasodilatory effects, similar to those observed with nitroglycerine .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by causing vasodilation through the release of nitric oxide, which relaxes smooth muscle cells . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause a fall in blood pressure in animal models, which is attributed to the actions of this compound, ethylene glycol mononitrate, and nitrite released during its breakdown .
Molecular Mechanism
The molecular mechanism of this compound involves its enzymatic reduction to thionitrite esters via a nitrosothiol intermediate . This process is facilitated by NADPH-dependent microsomal monooxygenases. The compound exerts its effects by binding to and activating these enzymes, leading to the release of nitric oxide. This nitric oxide then interacts with guanylate cyclase, increasing cyclic GMP levels and causing smooth muscle relaxation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade under certain conditions. For instance, its breakdown in blood results in the liberation of inorganic nitrite and ethylene glycol mononitrate . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound leads to sustained vasodilation and a decrease in blood pressure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it causes mild vasodilation and a slight decrease in blood pressure. At high doses, it can lead to significant vasodilation, severe hypotension, and potential toxicity . The minimum lethal dose of this compound in various animal models has been documented, with younger animals being more susceptible to its toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes reductive hydrolysis to form ethylene glycol and nitrate . Ethylene glycol is then transformed into glycolic acid and oxalate, with minor pathways leading to the formation of glycolaldehyde, glyoxylic acid, glycine, glyoxal, and carbon dioxide . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed by the mucous membranes of the respiratory tract and can also be absorbed through ingestion and percutaneous routes . The compound is distributed throughout the body, with a significant portion being metabolized in the liver and excreted in the urine .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with various enzymes and proteins. It does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its activity and function are influenced by its interactions with cytoplasmic enzymes, leading to the release of nitric oxide and subsequent vasodilation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene glycol dinitrate is synthesized by nitrating ethylene glycol. The process involves adding ethylene glycol to a mixture of nitric acid and sulfuric acid, which is cooled to 0°C . This reaction was first performed by the Belgian chemist Louis Henry in 1870 .
Industrial Production Methods: In industrial settings, this compound is produced by nitrating purified glycol obtained by fractioning the commercial product under reduced pressure. The glycol is gradually added to a mixture of nitric acid and sulfuric acid, maintaining the temperature at around 23°C .
Chemical Reactions Analysis
Types of Reactions: Ethylene glycol dinitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide, water, and nitrogen gas.
Reduction: It can be reduced to ethylene glycol and potassium nitrate when reacted with potassium hydroxide.
Substitution: It can undergo substitution reactions where the nitrate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as potassium permanganate.
Reduction: Potassium hydroxide is commonly used as a reducing agent.
Substitution: Various nucleophiles can be used to replace the nitrate groups.
Major Products Formed:
Oxidation: Carbon dioxide, water, and nitrogen gas.
Reduction: Ethylene glycol and potassium nitrate.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Ethylene glycol dinitrate has several applications in scientific research:
Comparison with Similar Compounds
Ethylene glycol dinitrate is similar to other nitrate esters such as:
Nitroglycerine: Both compounds are used as explosives and have vasodilatory properties.
Dithis compound: This compound is less volatile than this compound and has a lower freezing point.
Trithis compound: This compound has lower volatility and better plasticizing ability towards nitrocellulose compared to this compound.
This compound is unique due to its perfect oxygen balance, which allows for complete exothermic decomposition without the need for additional reactants .
Properties
IUPAC Name |
2-nitrooxyethyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O6/c5-3(6)9-1-2-10-4(7)8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXKXGWGFRWILX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO[N+](=O)[O-])O[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2NOCH2CH2ONO2, Array, C2H4N2O6 | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25025 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYLENE GLYCOL DINITRATE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1056 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027264 | |
Record name | Ethylene glycol dinitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene glycol dinitrate is a colorless to yellow, oily odorless liquid with a sweetish taste. Mp: -22 °C; bp: explodes at 114 °C. Density: 1.49 g cm-3. Soluble in water (23.3 g/L H2O) at 25 °C). Very soluble in ethanol and in ether. Used as an explosive ingredient in dynamite along with nitroglycerine. Toxic; can penetrate the skin., Liquid, Colorless to yellow, oily, odorless liquid. [Note: An explosive ingredient (60-80%) in dynamite along with nitroglycerine (40-20%).]; [NIOSH], COLOURLESS-TO-YELLOWISH OILY LIQUID., Colorless to yellow, oily, odorless liquid., Colorless to yellow, oily, odorless liquid. [Note: An explosive ingredient (60-80%) in dynamite along with nitroglycerine (40-20%).] | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25025 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2-Ethanediol, 1,2-dinitrate | |
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Record name | Ethylene glycol dinitrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | ETHYLENE GLYCOL DINITRATE | |
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Record name | ETHYLENE GLYCOL DINITRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/461 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Ethylene glycol dinitrate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0273.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
387 °F at 760 mmHg (NIOSH, 2023), 198.5 °C, 114 °C (explodes), 387 °F | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25025 | |
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Record name | Ethylene glycol dinitrate | |
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Record name | ETHYLENE GLYCOL DINITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | ETHYLENE GLYCOL DINITRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/461 | |
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Record name | Ethylene glycol dinitrate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0273.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
419 °F (NIOSH, 2023), 215 °C (closed cup), 419 °F (closed cup), 419 °F | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25025 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethylene glycol dinitrate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/537 | |
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Record name | ETHYLENE GLYCOL DINITRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/461 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethylene glycol dinitrate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0273.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Very soluble in ether, ethanol, Soluble in carbon tetrachloride, benzene, toluene, acetone; limited solublity in common alcohols, In water, 0.52%, Soluble in dilute alkali, In water, 6,800 mg/L at 20 °C, Solubility in water, g/100ml at 25 °C: 0.5, Insoluble | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25025 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethylene glycol dinitrate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Ethylene glycol dinitrate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0273.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.49 (NIOSH, 2023) - Denser than water; will sink, 1.4918 g/cu cm at 20 °C, Relative density (water = 1): 1.49, 1.49 | |
Record name | ETHYLENE GLYCOL DINITRATE | |
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URL | https://cameochemicals.noaa.gov/chemical/25025 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethylene glycol dinitrate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1056 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ETHYLENE GLYCOL DINITRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/461 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethylene glycol dinitrate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0273.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.25 (Air = 1), Relative vapor density (air = 1): 5.2 | |
Record name | Ethylene glycol dinitrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1056 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.05 mmHg (NIOSH, 2023), 0.07 [mmHg], Vapor pressure rises rapidly with temperature. VP= 0.0044 mm Hg at 0 °C, 1.3 mm Hg at 60 °C, 22.0 mm Hg at 100 °C., 0.072 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 7, 0.05 mmHg | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25025 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethylene glycol dinitrate | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Ethylene glycol dinitrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1056 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/461 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Ethylene glycol dinitrate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0273.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless to yellow, oily ... liquid [Note: An explosive ingredient (60-80%) in dynamite along with nitroglycerine (40-20%)]. | |
CAS No. |
628-96-6 | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25025 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Glycol dinitrate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=628-96-6 | |
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Record name | Ethylene glycol dinitrate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628966 | |
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Record name | 1,2-Ethanediol, 1,2-dinitrate | |
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Record name | Ethylene glycol dinitrate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID6027264 | |
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Record name | Ethylene dinitrate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.058 | |
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Record name | ETHYLENE GLYCOL DINITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CZ6PE9E3J | |
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Record name | Ethylene glycol dinitrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1056 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ETHYLENE GLYCOL DINITRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/461 | |
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Record name | Ethylene glycol, dinitrate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KW557300.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
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Melting Point |
-8 °F (NIOSH, 2023), -22.3 °C, In the presence of more than slight traces of free acid, ethylene glycol dinitrate is unstable with a melting point of -21 °C., -22 °C, -8 °F | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25025 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethylene glycol dinitrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1056 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/461 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethylene glycol dinitrate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0273.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethylene glycol dinitrate exert its primary physiological effect?
A1: this compound (EGDN), similar to other organic nitrates like nitroglycerin, primarily acts as a vasodilator. [, , ] It relaxes vascular smooth muscle, leading to the dilation of blood vessels. This effect is primarily attributed to its metabolism into nitric oxide (NO) or a related species. [, ] NO then activates guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels, which ultimately results in smooth muscle relaxation. []
Q2: What are the downstream effects of this compound's interaction with its target?
A2: The vasodilatory action of EGDN leads to several downstream effects:
- Blood pressure reduction: Dilation of blood vessels, particularly arteries, reduces peripheral vascular resistance, leading to a decrease in blood pressure. [, ]
- Increased blood flow: The relaxation of vascular smooth muscle improves blood flow, particularly in areas where blood vessels are constricted. []
- Headache: A common side effect of EGDN, and a key indicator of exposure, is headache. This is attributed to the dilation of blood vessels in the brain. []
- Tolerance: Repeated exposure to EGDN, and other related nitrates, can lead to the development of tolerance. This means that higher doses are required to achieve the same effect. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C2H4N2O6. Its molecular weight is 152.05 g/mol. [, ]
Q4: What spectroscopic techniques are used to characterize this compound?
A4: Various spectroscopic techniques are used for the identification and characterization of EGDN, including:
- Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in EGDN, particularly the nitrate ester groups (O-NO2) which exhibit characteristic absorption bands. [, , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying EGDN in complex mixtures, such as post-blast residues or environmental samples. It provides information about the molecule's mass and fragmentation pattern, aiding in its identification and quantification. [, , ]
- Raman Spectroscopy: This technique can be used to identify EGDN in complex matrices, like dynamite, by analyzing the scattering of laser light. This provides a unique spectral fingerprint for EGDN, allowing its identification and distinction from other components. []
Q5: What are the safety considerations regarding the storage and handling of this compound?
A5: EGDN is a highly sensitive explosive and must be handled with extreme caution. It is sensitive to impact, friction, and heat, making its storage and transportation a significant concern. [, , ] Dedicated facilities and protocols are essential to ensure safety during handling.
Q6: How does this compound's stability influence its applications and handling?
A6: The inherent instability of EGDN limits its applications. [] While historically used in dynamite, its volatility and sensitivity have led to its replacement with more stable alternatives in many applications. [, ]
Q7: How does this compound behave in the environment?
A7: EGDN can contaminate water sources due to its use in explosives and improper disposal. [] Its environmental fate is an area of research due to its potential toxicity. [, ]
Q8: What analytical techniques are commonly employed to detect and quantify this compound?
A8: Several techniques are used for EGDN detection and quantification:
- Gas Chromatography with Electron Capture Detection (GC-ECD): This highly sensitive technique is commonly used to detect trace levels of EGDN in environmental and forensic samples, capitalizing on the electronegative nature of the nitrate ester groups for detection. [, , ]
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, provides a quantitative method for determining EGDN concentration in various matrices, including explosives and environmental samples. [, ]
- Microchip Electrophoresis with Electrochemical Detection: This miniaturized and portable technique offers rapid and sensitive detection of EGDN and other nitrate ester explosives, holding potential for field screening and on-site analysis. []
Q9: What are the known toxicological effects of this compound?
A9: EGDN exposure poses several health risks:
- Headache: Headache is a common acute effect of EGDN exposure, often experienced by workers involved in its manufacture or handling. [, , ]
- Cardiovascular effects: EGDN can cause significant drops in blood pressure, potentially leading to adverse cardiovascular events. [, , ] Tolerance to these effects can develop with repeated exposure but may be accompanied by increased risk of coronary spasm. []
- Neurological effects: While EGDN's primary target is the cardiovascular system, some studies suggest potential effects on the nervous system, including changes in catecholamine levels and neurotransmitter metabolism. [, ] This is an area requiring further research.
Q10: What safety regulations govern the use and handling of this compound?
A10: Due to its explosive nature and health hazards, EGDN is subject to strict regulations regarding its manufacture, storage, transportation, and use. These regulations vary by country and jurisdiction, with agencies such as the Bureau of Alcohol, Tobacco, Firearms and Explosives (ATF) in the United States playing a key role in its control. [, ]
Q11: Are there any safer alternatives to this compound for its various applications?
A24: Yes, the search for safer and less toxic alternatives to EGDN is ongoing, particularly in the field of explosives. [, ]
- Less sensitive explosives: Compounds like ammonium nitrate fuel oil (ANFO) are now commonly used as safer alternatives to dynamite in many blasting applications. [, ]
- Plasticizers: In propellant formulations, research focuses on developing new energetic plasticizers with improved safety profiles compared to EGDN. [, ] These new plasticizers aim to maintain or enhance performance while minimizing sensitivity and toxicity.
Q12: What tools and resources are essential for research involving this compound?
A12: EGDN research requires specialized facilities and equipment:
- Explosives research laboratories: These laboratories are specifically designed for the safe handling and analysis of explosives. [, ] They are equipped with safety features such as blast chambers and fume hoods to minimize risks associated with handling EGDN.
- Analytical instrumentation: Advanced analytical techniques, including GC-MS, HPLC, and spectroscopic methods, are crucial for characterizing and quantifying EGDN in various matrices. [, , , ]
- Computational chemistry tools: Molecular modeling and simulation techniques are increasingly used in explosives research to predict properties, assess stability, and design safer alternatives, reducing the need for experimental testing with hazardous materials. [, , ]
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